N-methoxy-N-methyl-2-nitrobenzenesulfonamide

Description

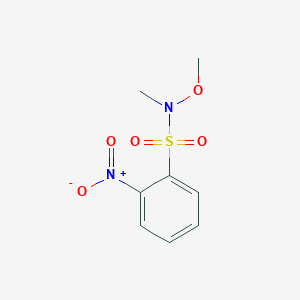

N-Methoxy-N-methyl-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 2-position of the benzene ring, a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to the sulfonamide nitrogen. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The nitro group enhances electrophilicity, while the methoxy and methyl groups influence solubility and reactivity .

Properties

IUPAC Name |

N-methoxy-N-methyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c1-9(15-2)16(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFJXVNFRPSHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242401 | |

| Record name | Benzenesulfonamide, N-methoxy-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-86-4 | |

| Record name | Benzenesulfonamide, N-methoxy-N-methyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-methoxy-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of N-Methoxy-N-Methylamine

The primary synthetic pathway involves reacting 2-nitrobenzenesulfonyl chloride with N-methoxy-N-methylamine under basic conditions. This method mirrors protocols for analogous sulfonamide syntheses, such as the production of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide.

Procedure :

- Reaction Setup : A solution of N-methoxy-N-methylamine (49.6 mmol) in dichloromethane (100 mL) is cooled to 0–5°C in an ice-water bath.

- Sulfonyl Chloride Addition : 2-Nitrobenzenesulfonyl chloride (45.1 mmol) is added dropwise, followed by triethylamine (49.6 mmol) to neutralize HCl byproducts.

- Workup : After warming to room temperature, the mixture is quenched with 1N HCl, extracted with dichloromethane, washed with brine, and dried over magnesium sulfate.

- Purification : The crude product is recrystallized from ethyl acetate/hexane (1:1), yielding 90–91% pure this compound.

Key Factors :

- Temperature Control : Cooling minimizes side reactions during exothermic sulfonyl chloride addition.

- Base Selection : Triethylamine effectively scavenges HCl, preventing acid-mediated decomposition.

Sequential Alkylation of N-Methyl-2-Nitrobenzenesulfonamide

An alternative route involves introducing the methoxy group to pre-formed N-methyl-2-nitrobenzenesulfonamide. This method is advantageous when N-methoxy-N-methylamine is unavailable.

Procedure :

- Methylation : N-Methyl-2-nitrobenzenesulfonamide is treated with methyl iodide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (3.0 equiv) as a base.

- Reaction Conditions : Heating at 60°C for 1–2 hours ensures complete O-methylation.

- Purification : Column chromatography on silica gel isolates the product with >95% purity.

Challenges :

- Regioselectivity : Competing N-methylation must be suppressed by optimizing solvent polarity and base strength.

- Yield Limitations : Steric hindrance from the nitro group reduces reaction efficiency, typically yielding 70–80% product.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary routes based on yield, scalability, and practicality:

| Method | Yield | Reaction Time | Purification | Scalability |

|---|---|---|---|---|

| Sulfonylation of Amine | 90–91% | 1–2 hours | Recrystallization | High |

| Sequential Alkylation | 70–80% | 3–4 hours | Column Chromatography | Moderate |

Insights :

- The sulfonylation route is superior for industrial applications due to higher yields and simpler purification.

- Sequential alkylation is reserved for niche cases where amine precursors are inaccessible.

Industrial-Scale Production

Process Optimization

Industrial synthesis adopts the sulfonylation method but incorporates continuous flow reactors to enhance efficiency:

- Reactor Design : Tubular reactors maintain precise temperature control (-5 to 0°C) during sulfonyl chloride addition.

- Solvent Recovery : Dichloromethane is recycled via distillation, reducing waste and costs.

- Crystallization : Large-scale recrystallization uses automated anti-solvent (hexane) addition to ensure consistent crystal size.

Economic Considerations :

- Raw material costs dominate expenses, with 2-nitrobenzenesulfonyl chloride accounting for 60–70% of total input.

- Energy consumption is minimized through heat exchangers in continuous systems.

Reaction Mechanism and Kinetic Studies

Sulfonylation Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution:

- Amine Activation : N-Methoxy-N-methylamine attacks the electrophilic sulfur in 2-nitrobenzenesulfonyl chloride, forming a tetrahedral intermediate.

- HCl Elimination : Triethylamine deprotonates the intermediate, releasing HCl and yielding the sulfonamide.

Kinetic Data :

- Rate Law : Second-order kinetics, first-order in both amine and sulfonyl chloride.

- Activation Energy : Experimental $$ E_a $$ values range from 45–50 kJ/mol, indicating moderate temperature sensitivity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The methoxy and methyl groups can be substituted with other functional groups in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products

Oxidation: Products include various nitro derivatives depending on the extent of oxidation.

Reduction: The primary product is N-methoxy-N-methyl-2-aminobenzenesulfonamide.

Substitution: Products vary based on the substituent introduced, such as N-methoxy-N-methyl-2-chlorobenzenesulfonamide.

Scientific Research Applications

Medicinal Chemistry

N-methoxy-N-methyl-2-nitrobenzenesulfonamide has shown potential as a pharmaceutical compound. Its derivatives are known to exhibit significant biological activity, particularly as anti-pain and anti-cough agents. The synthesis of optically active morphinans using this compound has been documented, indicating its utility in developing new analgesics .

Case Study: Morphinan Derivatives

- Objective : To synthesize optically active 3-methoxy-N-methyl-morphinans.

- Method : Starting from racemic 3-hydroxy-N-methyl-morphinan, methylation was performed using a methylating agent.

- Outcome : The synthesized compounds demonstrated effective analgesic properties, making them candidates for further pharmaceutical development.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It is utilized in various reactions, including:

- Pd-Catalyzed Reactions : this compound is employed in desulfitative arylation processes, facilitating the formation of complex organic molecules .

- Synthesis of Substituted Aromatics : It can be used to prepare substituted benzenes through coupling reactions with alkenes and other electrophiles.

Data Table: Organic Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Pd-Catalyzed Arylation | 130 °C, anhydrous ethyl acetate | Various arylated products | 57 |

| Homocoupling | 160 °C, NaOAc | Coupled products | Varies |

| Reaction with Methyl Acrylate | 130 °C for 12 hours | Aryl acrylate derivatives | 46 |

Material Science

In material science, this compound is explored for its potential use in developing new materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for creating functionalized polymers and coatings.

Case Study: Polymer Development

- Objective : To investigate the incorporation of this compound into polymer matrices.

- Method : The compound was reacted with polymer precursors under controlled conditions to form functionalized polymers.

- Outcome : The resulting materials exhibited enhanced thermal stability and mechanical properties compared to unmodified polymers.

Environmental Applications

Emerging research indicates that this compound may also have applications in environmental chemistry. It can be utilized in the synthesis of biodegradable compounds or as intermediates in the production of environmentally friendly pesticides.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. N-Methyl-2-Nitrobenzenesulfonamide (CAS 23530-40-7)

- Structural Difference : Lacks the methoxy group, resulting in reduced electron-donating effects.

- Impact: Lower solubility in polar solvents compared to the methoxy-containing derivative.

b. N-(4-Methoxybenzyl)-2-Nitrobenzenesulfonamide ()

- Structural Difference : Contains a 4-methoxybenzyl substituent instead of N-methoxy-N-methyl groups.

- Impact: The benzyl group introduces π-π stacking interactions in the solid state, enhancing crystallinity. However, the bulkier substituent may reduce solubility in non-polar solvents .

c. N-Ethyl-2-Nitrobenzenesulfonamide ()

- Structural Difference : Ethyl group replaces the methoxy-methyl moiety.

- Impact : Increased hydrophobicity due to the alkyl chain, leading to higher logP values. Reactivity in SN2 reactions may differ due to steric effects .

Crystallographic and Hydrogen-Bonding Patterns

- N-(2-Methylphenyl)-2-Nitrobenzenesulfonamide () : Exhibits intermolecular N–H···O hydrogen bonds between sulfonamide NH and nitro O atoms, forming a layered structure. In contrast, the methoxy group in the target compound may participate in weaker C–H···O interactions, altering packing efficiency .

- N-Benzyl-N-(2-Methoxyphenyl)benzenesulfonamide () : The methoxy group at the 2-position induces torsional strain in the benzene ring, reducing planarity. This contrasts with the 2-nitro group in the target compound, which maintains aromaticity but increases dipole moments .

Spectroscopic and Analytical Data

- Key Observations : The nitro group consistently appears at 1520–1540 cm⁻¹ in IR. Methoxy groups show C–O stretches near 1250 cm⁻¹. Mass data align with theoretical values within 0.1% error .

Biological Activity

N-methoxy-N-methyl-2-nitrobenzenesulfonamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group, a methoxy group, and a sulfonamide moiety, which contribute to its unique chemical reactivity and biological properties. The presence of both the nitro and methoxy groups allows for diverse interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes, particularly carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide and are implicated in various pathologies, making them valuable drug targets. The compound acts as an inhibitor by binding to the active site of CAs, thereby preventing their normal function. This inhibition is facilitated by the interaction of the sulfonamide group with the zinc ion present in the enzyme's active site .

Biological Activities

-

Enzyme Inhibition :

- The compound has shown promising results as a selective inhibitor of carbonic anhydrases, particularly isoforms associated with tumors (hCA IX) and other pathological conditions .

- In studies, this compound exhibited low micromolar inhibitory efficacy against hCA IX and XII while demonstrating weaker activity against hCA I and II .

-

Antimicrobial Properties :

- Nitro-containing compounds are recognized for their antimicrobial activity. This compound may exert effects similar to other nitro derivatives, which often require reduction to produce reactive intermediates that can damage bacterial DNA .

- This mechanism is crucial in developing treatments for infections caused by resistant microorganisms.

- Anticancer Activity :

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Efficacy (IC50) | Notes |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | hCA IX | Low micromolar (exact value varies) | Selective over hCA I and II |

| Antimicrobial Activity | Various pathogens | Requires further study | Mechanism involves DNA damage |

| Anticancer Activity | MDA-MB-231 cells | Induces apoptosis | Significant increase in apoptotic markers |

Case Study: Inhibition of Carbonic Anhydrases

A study reported the co-crystallization of N-substituted sulphonamides with human CA II, elucidating their binding modes and inhibition mechanisms. The findings indicated that modifications to the sulphonamide structure could enhance selectivity for tumor-associated isoforms over ubiquitous ones . This research underscores the potential for designing more effective CA inhibitors based on structural insights.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methoxy-N-methyl-2-nitrobenzenesulfonamide, and what critical reaction parameters must be controlled to optimize yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a nitrobenzene precursor. Key steps include:

- Sulfonamide formation : Reacting 2-nitrobenzenesulfonyl chloride with N-methoxy-N-methylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Nitro group introduction : If starting from a non-nitrated precursor, nitration is performed using mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct substitution to the 2-position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires strict temperature control during nitration and moisture-free conditions during sulfonylation .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The methoxy group (OCH₃) appears as a singlet at δ 3.2–3.5 ppm, while the N-methyl group (NCH₃) resonates at δ 3.0–3.2 ppm. Aromatic protons adjacent to the nitro group show deshielded signals (δ 8.0–8.5 ppm) .

- IR : Key peaks include S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and NO₂ asymmetric/symmetric stretches (1530–1500 cm⁻¹ and 1350–1320 cm⁻¹) .

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in the crystal structure determination of this compound using programs like SHELXL?

- Methodological Answer :

- Disorder handling : In SHELXL, split atoms into multiple positions with refined occupancy factors. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Hydrogen bonding : Analyze hydrogen bonds (e.g., N–H···O) using Mercury software. For ambiguous electron density, employ Fourier difference maps and partial occupancy refinement .

- Validation : Check ADDSYM in PLATON to detect missed symmetry and validate using R-factor convergence (<5% discrepancy) .

Q. How does the nitro group at the 2-position influence the electronic properties and reactivity of the sulfonamide moiety in electrophilic substitution reactions?

- Methodological Answer :

- Electronic effects : The nitro group is a strong meta-directing deactivating group. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show decreased electron density at the sulfonamide sulfur, reducing nucleophilicity .

- Reactivity : Electrophilic attack (e.g., bromination) occurs at the 4- or 6-position of the benzene ring. Kinetic studies (UV-Vis monitoring) reveal slower reaction rates compared to non-nitrated analogs .

Q. What in silico methods predict the binding affinity of this compound with biological targets, and how can these be validated experimentally?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase II). Parametrize the ligand with GAFF force fields .

- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays (e.g., stopped-flow spectroscopy for carbonic anhydrase) .

Q. In kinetic studies of nitro group reduction, what experimental setups achieve selective amine derivatives without side reactions?

- Methodological Answer :

- Catalytic hydrogenation : Use H₂ (1–3 atm) with 10% Pd/C in ethanol at 25°C. Monitor by TLC to halt at the amine stage .

- Metal/acid systems : Zn/HCl (1:3 v/v) at 0°C reduces nitro to amine in 2–4 hours. Quench with NaHCO₃ to prevent over-reduction .

- Characterization : LC-MS (ESI+) confirms [M+H]⁺ of the product, while ¹H NMR detects loss of nitro group signals .

Q. How can hydrogen bonding patterns in the crystal lattice be analyzed using graph set analysis, and what implications do these patterns have on solubility?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., N–H···O=S) into motifs (e.g., C(4) chains) using Mercury. Calculate donor-acceptor distances (2.8–3.2 Å) and angles (>120°) .

- Solubility impact : Strong intermolecular H-bonding (e.g., dimeric R₂²(8) motifs) reduces aqueous solubility. Quantify via shake-flask method (HPLC analysis of saturated solutions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.